

The Versatility of 1H-Benzo[d]imidazole-2-carboxamide in Modern Drug Discovery

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Compound of Interest

Compound Name:	1H-Benzo[d]imidazole-2-carboxamide
Cat. No.:	B1269541

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Application Notes and Protocols for Researchers

The **1H-Benzo[d]imidazole-2-carboxamide** scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of novel therapeutic agents across a spectrum of diseases. Its unique bicyclic aromatic system, composed of fused benzene and imidazole rings, provides a rigid and tunable platform for developing potent and selective inhibitors of various biological targets. This document provides an overview of its applications, quantitative data on derivative activities, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Applications in Drug Design

The benzimidazole core is a key pharmacophore in numerous biologically active compounds. [1] The addition of a carboxamide group at the 2-position enhances its ability to form crucial hydrogen bonds with biological targets, making the **1H-Benzo[d]imidazole-2-carboxamide** scaffold particularly valuable. This scaffold has been successfully employed in the development of:

- Antitubercular Agents: Derivatives have shown significant activity against *Mycobacterium tuberculosis*, including resistant strains.[2][3] The design of these agents often involves hybridization with other pharmacophores to enhance efficacy.[2]

- Kinase Inhibitors: This scaffold is a cornerstone in the design of inhibitors for various kinases, which are pivotal in cancer signaling pathways.[4][5] Specific targets include EGFR, HER2, CDK2, mTOR, and FLT3.[4][6]
- Anticancer Agents: Beyond kinase inhibition, these compounds have demonstrated anticancer properties by targeting other mechanisms, such as human topoisomerase I (HuTopoI).[7][8] They can induce cell cycle arrest and apoptosis in cancer cells.[4][5]
- Antimicrobial Agents: The benzimidazole scaffold has a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[9]
- Neurodegenerative Disease Therapeutics: Derivatives have been designed as inhibitors of 17 β -hydroxysteroid dehydrogenase type 10 (17 β -HSD10), an enzyme implicated in Alzheimer's disease.[10]

Data Presentation: Biological Activities of 1H-Benzo[d]imidazole-2-carboxamide Derivatives

The following tables summarize the quantitative biological data for various derivatives, showcasing the potential of this scaffold.

Table 1: Antitubercular Activity

Compound ID	Modification	Target Strain	MIC (μ g/mL)	Reference
8e	N/A	M. tuberculosis H37Rv	0.78	[3]
8a-l, 80	Various	M. tuberculosis H37Rv	≤ 6.25	[3]
IT06	2,4-dichloro phenyl moiety	M. tuberculosis H37Ra	IC50: 2.03 μ M, IC90: 15.22 μ M	[11]
IT10	4-nitro phenyl moiety	M. tuberculosis H37Ra	IC50: 2.32 μ M, IC90: 7.05 μ M	[11]

Table 2: Kinase Inhibitory Activity

Compound ID	Target Kinase	IC50	Reference
6h	EGFR, HER2, CDK2, AURKC	N/A (potent)	[4]
6i	EGFR, HER2, CDK2	N/A (potent)	[4]
6i	mTOR	152 nM	[4]
Roscovitine (standard)	CDK2	>364 nM	[4]
Rapamycin (standard)	mTOR	208 nM	[4]
5a	FLT3	495 nM	[6]
18a	JNK3	2.69 nM	[12]

Table 3: Anticancer Activity (Cytotoxicity)

Compound ID	Cancer Cell Line	GI50 / IC50	Reference
6c, 6h-j	Four different cancer cell lines	7.82 to 21.48 μ M	[4]
11a, 12a, 12b	NCI 60 cell line panel	GI50: 0.16 to 3.6 μ M	[7][8]
12b	Human Topoisomerase I	16 μ M (50% inhibition)	[7][8]

Table 4: 17 β -HSD10 Inhibitory Activity (Alzheimer's Disease Target)

Compound ID	Target Enzyme	IC50	Reference
33	17 β -HSD10	1.65 \pm 0.55 μ M	[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of **1H-Benzo[d]imidazole-2-carboxamide** derivatives.

Protocol 1: General Synthesis of 1H-Benzo[d]imidazole-2-carboxamides

This protocol describes a common method for synthesizing the benzimidazole core via condensation, followed by amidation.

A. Synthesis of 2-Substituted-1H-benzo[d]imidazoles

- **Reaction Setup:** In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and a substituted aldehyde (1 equivalent) in ethanol.
- **Addition of Oxidizing Agent:** Add sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$) (0.5 equivalents) and a small amount of water to the mixture.^[7]
- **Reflux:** Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^[7]
- **Work-up:** After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.^[13]

B. Synthesis of 1H-Benzo[d]imidazole-2-carboxamides

- **Acid Chloride Formation:** Suspend the corresponding benzimidazole carboxylic acid (1 equivalent) in a suitable solvent like chloroform. Add oxalyl chloride (1.5 equivalents) dropwise at 0°C.^[14]
- **Reaction:** Allow the mixture to stir at room temperature for 1 hour.^[14]
- **Removal of Excess Reagent:** Evaporate the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is used immediately in the next step.^[14]
- **Amidation:** Dissolve the crude acyl chloride in a solvent like DMF. Add the desired amine (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).^[15]
- **Reaction and Work-up:** Stir the reaction at room temperature for 16-48 hours. Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water,

and purify by recrystallization or column chromatography.[\[15\]](#)

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a specific kinase.

- Reagents and Materials: Kinase enzyme, substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to test a range of concentrations.
- Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound in the assay buffer.
- Initiation: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Anticancer Cell Viability Assay (MTT Assay)

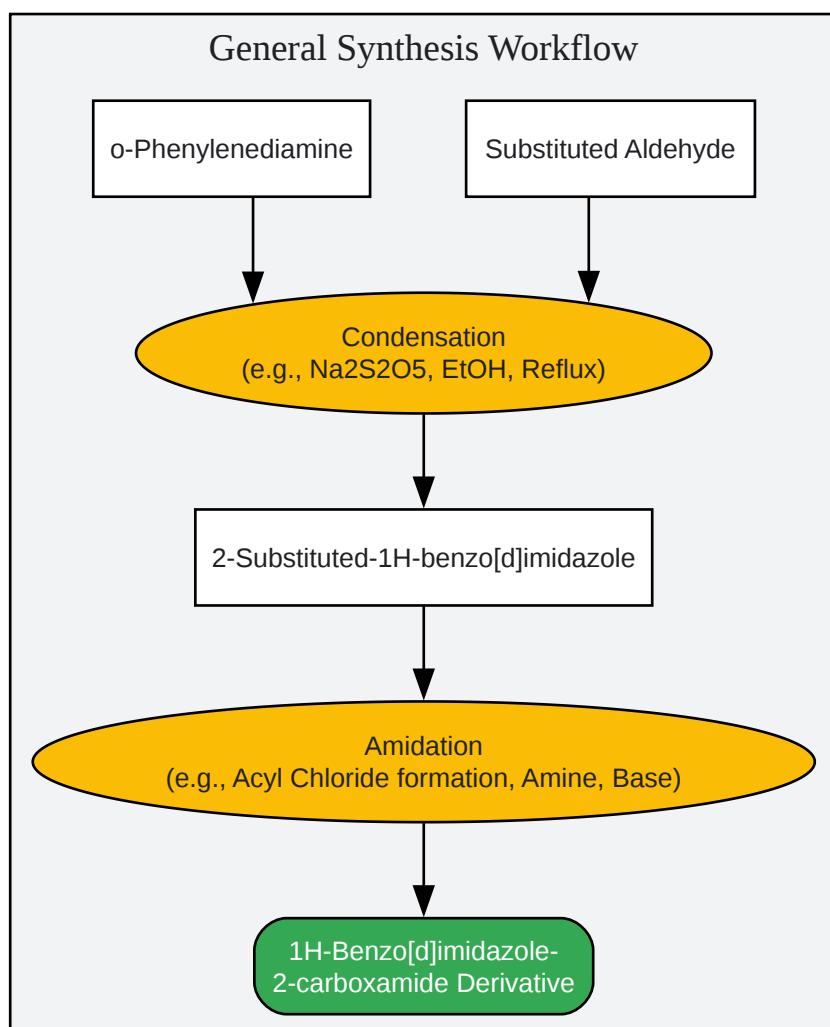
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

- Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 or IC50 value, the concentration at which cell growth is inhibited by 50%.

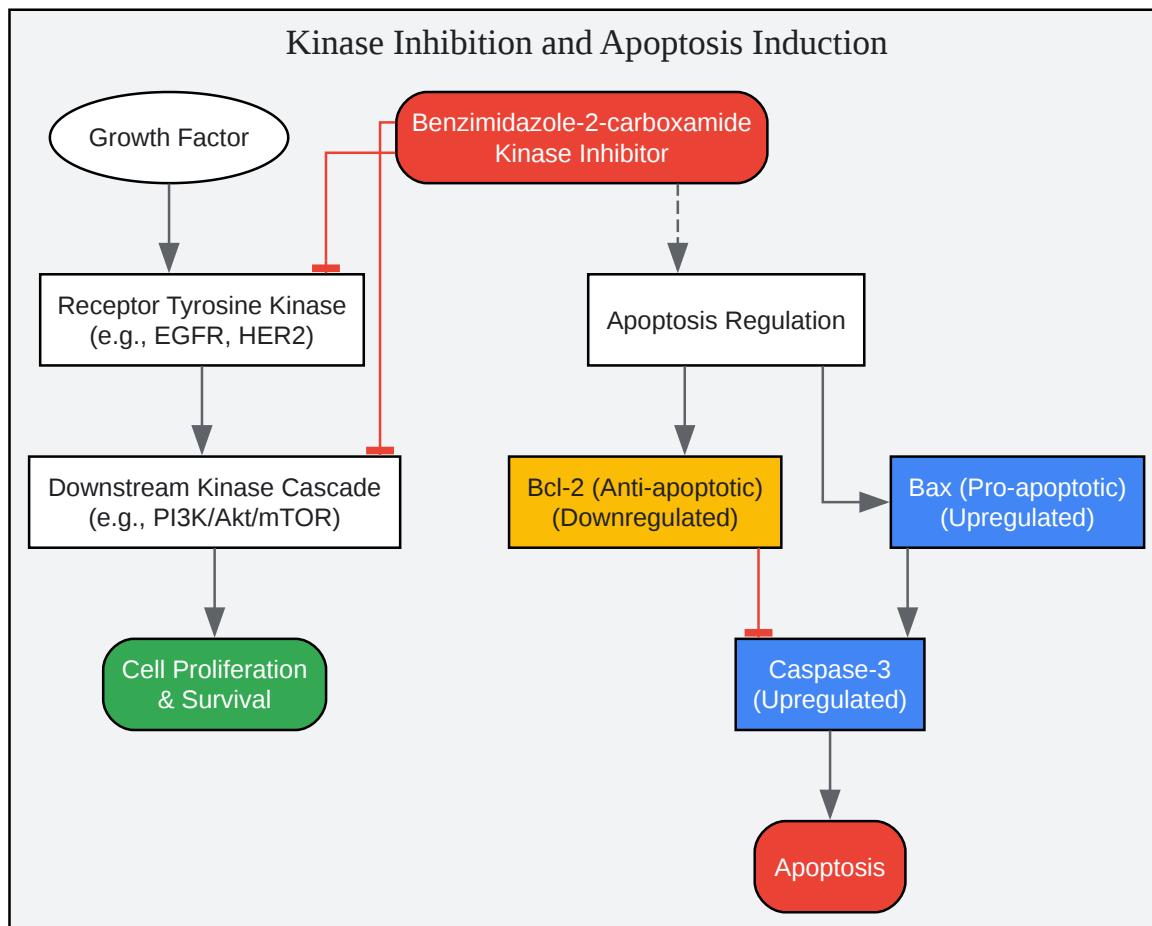
Visualizations

The following diagrams illustrate key concepts related to the application of **1H-Benzo[d]imidazole-2-carboxamide** in drug design.



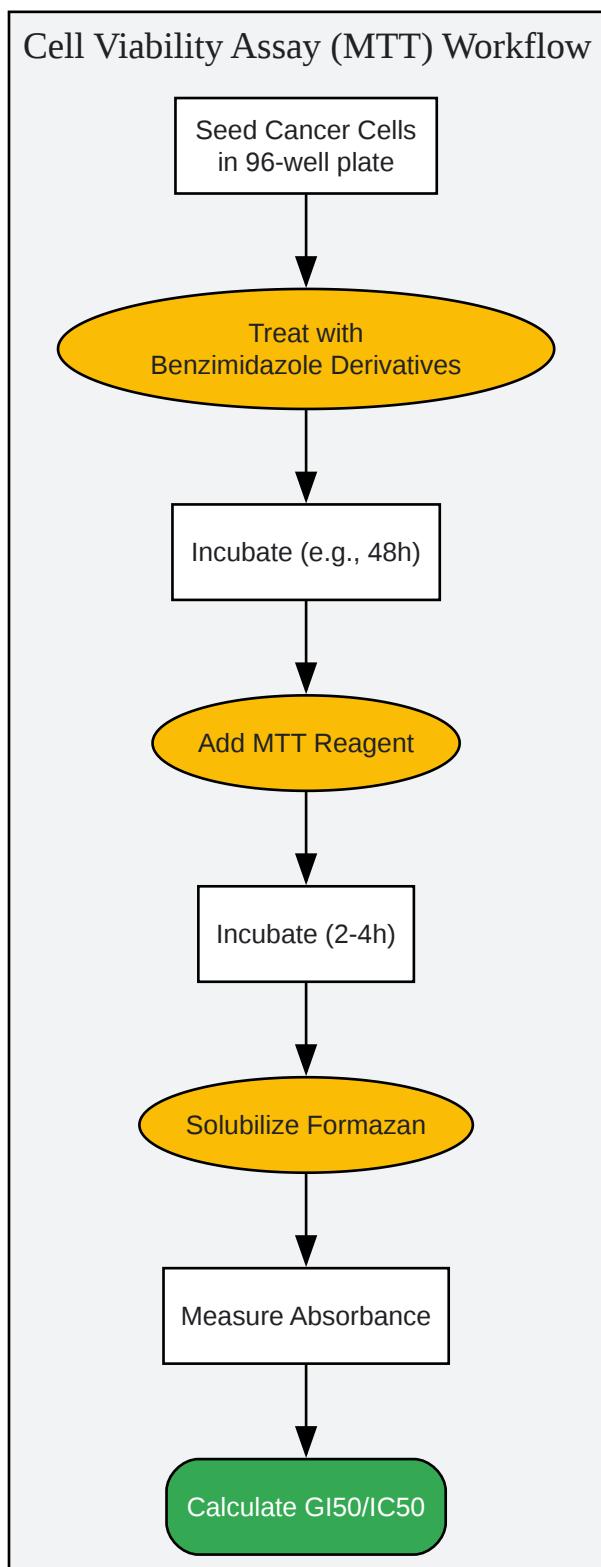
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Caption: Workflow for the synthesis of **1H-Benzo[d]imidazole-2-carboxamide** derivatives.



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Caption: Mechanism of action for kinase inhibitor derivatives.



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Caption: Workflow for determining the cytotoxicity of synthesized compounds.

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